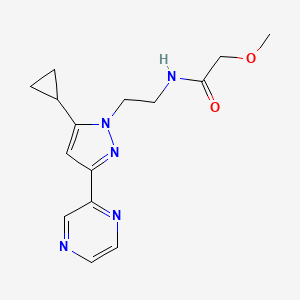

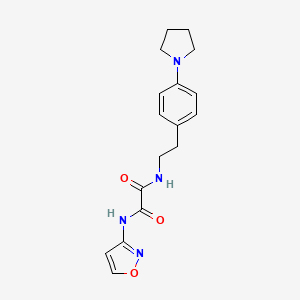

![molecular formula C7H6ClN3O2 B2733992 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride CAS No. 2418720-54-2](/img/structure/B2733992.png)

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

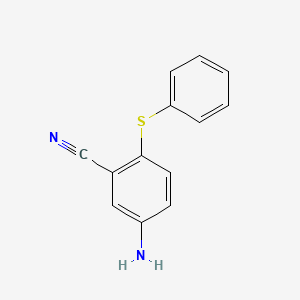

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound . It is part of the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring .

Synthesis Analysis

This compound has been synthesized using various strategies and approaches . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular weight of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is 163.13. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid include a molecular weight of 163.13, an XLogP3 of 0.3, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .Aplicaciones Científicas De Investigación

Specific Scientific Field: Medicinal Chemistry and Drug Discovery

1H-Pyrazolo[3,4-b]pyridines have attracted significant interest due to their structural similarity to purine bases (adenine and guanine). Researchers explore their potential as pharmacologically active compounds, especially in the context of PPARα (peroxisome proliferator-activated receptor alpha) agonists.

Application Summary:

1H-Pyrazolo[3,4-b]pyridine derivatives have been investigated as potential PPARα activators . PPARα is a nuclear receptor involved in lipid metabolism, inflammation, and glucose homeostasis. Activation of PPARα can improve lipid profiles and treat dyslipidemia.

Experimental Methods:

Researchers have synthesized various 1H-pyrazolo[3,4-b]pyridine derivatives using diverse synthetic strategies. These methods include:

Technical Details:

- Fibrates Combination : The well-characterized binding mode of fibrates (another class of PPARα agonists) combines with the 1H-pyrazolo[3,4-b]pyridine skeleton to enhance activity .

Results and Outcomes:

Conclusion:

1H-Pyrazolo[3,4-b]pyridines represent a fascinating class of compounds with diverse applications in medicinal chemistry. Their structural resemblance to purine bases and potential as PPARα agonists make them valuable targets for drug discovery and development . Researchers continue to explore their biological activities and therapeutic potential.

Direcciones Futuras

Propiedades

IUPAC Name |

1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-7(12)6-4-3-9-10-5(4)1-2-8-6;/h1-3H,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTZLPUBKIAZCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NN=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

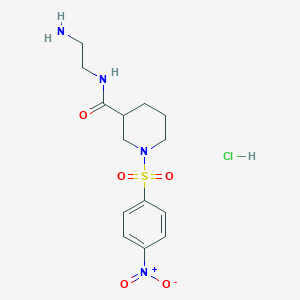

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2733909.png)

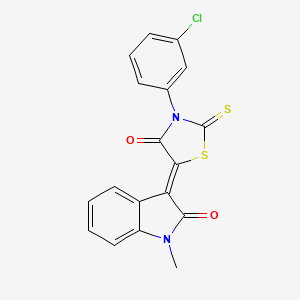

![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)

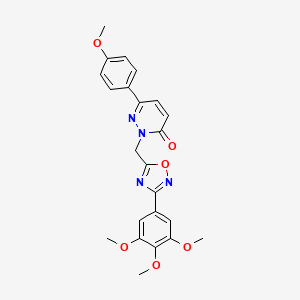

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2733917.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)

![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)